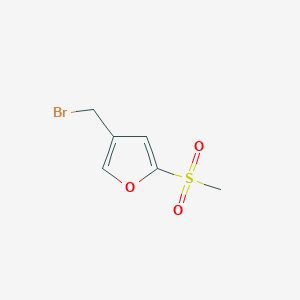

4-(Bromomethyl)-2-methanesulfonylfuran

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bromomethyl compounds are a class of organic compounds that contain a bromomethyl group (-CH2Br). They are often used as intermediates in organic synthesis due to their reactivity . Methanesulfonyl compounds, on the other hand, contain a methanesulfonyl group (-SO2CH3) and are known for their use in sulfonylation reactions .

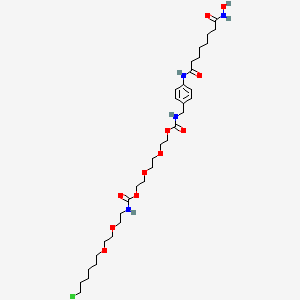

Molecular Structure Analysis

The molecular structure of “4-(Bromomethyl)-2-methanesulfonylfuran” would likely consist of a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen atom) with a bromomethyl group attached at the 4-position and a methanesulfonyl group attached at the 2-position .

Chemical Reactions Analysis

Bromomethyl compounds are known to undergo various types of reactions due to the presence of the bromine atom, which is a good leaving group . Methanesulfonyl compounds are often used in sulfonylation reactions .

Aplicaciones Científicas De Investigación

Synthesis and Characterization of Furan Sulfonylhydrazones

A study by Gündüzalp et al. (2016) focuses on the synthesis and characterization of furan sulfonylhydrazones derived from methane sulfonic acid hydrazide, including their inhibition activities against the carbonic anhydrase I isoenzyme. Their research provides insights into the structural optimization of furan derivatives for potential therapeutic applications (Gündüzalp et al., 2016).

Synthesis of 2-Amino-4,5-dihydro-3-methanesulfonylfurans

Yamagata et al. (2005) explored the synthesis of 2-amino-4,5-dihydro-3-methanesulfonylfurans through the deamidation of tetrahydro-2-imino-3-methanesulfonyl-3-furancarboxamides. This work highlights the chemical versatility of methanesulfonyl furans in organic synthesis (Yamagata et al., 2005).

Oxidation of Methyl (Methylthio)methyl Sulfoxide

Research by Ogura et al. (1980) on the oxidation of methyl (methylthio)methyl sulfoxide to bis(methylsulfinyl)methane and methyl (methylthio)methyl sulfone under different conditions illustrates the chemical transformations relevant to industrial and environmental chemistry applications (Ogura et al., 1980).

Photoreductive Dehalogenation of Bromoform

Kuhler et al. (1993) studied the photoreductive dehalogenation of bromoform using titanium dioxide-cobalt macrocycle hybrid catalysts, demonstrating the potential of such compounds in environmental remediation through the reductive dehalogenation of halogenated organic compounds (Kuhler et al., 1993).

Multi-Coupling Reagent

A study by Auvray et al. (1985) on 3-bromo-2-(tert-butylsulfonyl)-1-propene as a multi-coupling reagent provides insight into the synthesis of highly functionalized sulfones, showcasing the utility of bromomethylated furans in complex organic synthesis processes (Auvray et al., 1985).

Methanogenic Inhibitors in Ruminal Cultures

Zhou et al. (2011) investigated the effects of methanogenic inhibitors on methane production and the abundances of methanogens and cellulolytic bacteria in in vitro ruminal cultures. This research contributes to the understanding of microbial interactions and methane mitigation in ruminant agriculture (Zhou et al., 2011).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions for “4-(Bromomethyl)-2-methanesulfonylfuran” would depend on its potential applications. If it shows promise as an intermediate in organic synthesis or as a potential pharmaceutical compound, future research could focus on optimizing its synthesis, studying its reactivity, and exploring its potential uses .

Propiedades

IUPAC Name |

4-(bromomethyl)-2-methylsulfonylfuran |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrO3S/c1-11(8,9)6-2-5(3-7)4-10-6/h2,4H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYHWSQRPKCDFQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CO1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Bromomethyl)-2-methanesulfonylfuran | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2583741.png)

![N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2583744.png)

![2-[(4-Fluorophenyl)methyl]-6-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2583747.png)

![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-1,3-benzoxazole-5-carboxylic acid](/img/structure/B2583751.png)

![2,5-Diazabicyclo[4.1.0]heptane](/img/structure/B2583755.png)